molecular formula C10H9NOS B064780 [3-(1,3-Thiazol-2-yl)phenyl]methanol CAS No. 184847-97-0

[3-(1,3-Thiazol-2-yl)phenyl]methanol

Cat. No. B064780
CAS RN: 184847-97-0
M. Wt: 191.25 g/mol
InChI Key: VDFDKGHCZKGOLZ-UHFFFAOYSA-N
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Description

“[3-(1,3-Thiazol-2-yl)phenyl]methanol” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are a type of heterocyclic aromatic compound that contains a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . This compound is related to other compounds such as quinazolinamines and 1,3,4-thiadiazoles .


Synthesis Analysis

The synthesis of thiazole derivatives, including “[3-(1,3-Thiazol-2-yl)phenyl]methanol”, often involves the Hantzsch synthesis method . This method is based on the condensation of α-haloketones or aldehydes with thioamides or thiourea . In some studies, N-aryl-N-thiocarbamoyl-β-alanines were used for the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of “[3-(1,3-Thiazol-2-yl)phenyl]methanol” includes a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The thiazole ring is part of the structure of many important biological molecules, including vitamin B (thiamine) .


Chemical Reactions Analysis

Thiazole derivatives, including “[3-(1,3-Thiazol-2-yl)phenyl]methanol”, can undergo various chemical reactions. For example, they can form conjugated systems with double bonds in the chain of the benzene ring-iminoethyl fragment-benzene ring . They can also react with hydrazide to form 5-thioxo-1,3,4-oxadiazole .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including compounds similar to [3-(1,3-Thiazol-2-yl)phenyl]methanol, have been found to exhibit antimicrobial properties . These compounds can be synthesized and tested against a variety of microbial strains to determine their efficacy in inhibiting growth or killing microorganisms .

Agricultural Applications

Some thiazole derivatives have shown promise in promoting plant growth. For instance, certain compounds have been reported to increase rapeseed growth , as well as seed yield and oil content . This suggests potential applications in agriculture to enhance crop production .

Anticancer Properties

Thiazole compounds are being explored for their potential anticancer activities . Research involves synthesizing various derivatives and evaluating their ability to inhibit the growth of cancer cells or induce apoptosis .

Drug Design and Discovery

The structural motif of thiazole is common in many drugs. Therefore, [3-(1,3-Thiazol-2-yl)phenyl]methanol could serve as a starting point for the design and synthesis of new pharmaceuticals with potential applications in treating a range of diseases .

Alzheimer’s Disease Treatment

Thiazole derivatives have been investigated for their use in the treatment of Alzheimer’s disease . The compounds can be modified to enhance their ability to cross the blood-brain barrier and provide therapeutic effects .

Antidiabetic Activity

Research into thiazole derivatives includes their application as antidiabetic agents . These compounds can be designed to regulate blood sugar levels and provide a new avenue for diabetes treatment .

Antioxidant Properties

Thiazoles also exhibit antioxidant properties , which are beneficial in combating oxidative stress in biological systems. This property can be harnessed in the development of supplements or drugs aimed at reducing oxidative damage .

Photographic Sensitizers

Due to their unique chemical structure, thiazole derivatives can be used as photographic sensitizers . They can improve the sensitivity of photographic films to light, enhancing image quality .

Future Directions

Thiazole derivatives, including “[3-(1,3-Thiazol-2-yl)phenyl]methanol”, have attracted the attention of scientists in the field of organic synthesis and bioactivity research due to their high biological activity . Future research may focus on the synthesis of new thiazole derivatives and the investigation of their biological activities .

properties

IUPAC Name

[3-(1,3-thiazol-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFDKGHCZKGOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594487
Record name [3-(1,3-Thiazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1,3-Thiazol-2-yl)phenyl]methanol

CAS RN

184847-97-0
Record name [3-(1,3-Thiazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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